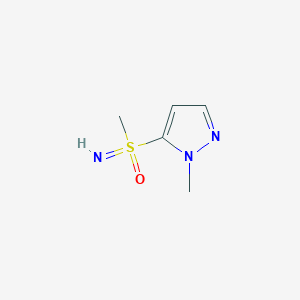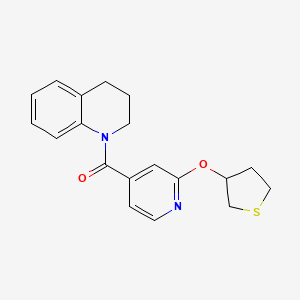
(3,4-dihydroquinolin-1(2H)-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-dihydroquinolin-1(2H)-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone is a synthetic compound that has attracted significant attention in various fields, including chemistry, biology, and medicine. Its unique structure comprises a dihydroquinolin-1(2H)-yl moiety linked to a pyridin-4-yl methanone via a tetrahydrothiophen-3-yl oxy bridge, which imparts distinct properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydroquinolin-1(2H)-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone typically involves a multi-step process:
Preparation of 3,4-dihydroquinoline
Starting from aniline derivatives, cyclization can be induced using appropriate reagents and conditions.
Synthesis of tetrahydrothiophen-3-yl oxy pyridine
Starting from pyridine, tetrahydrothiophen-3-yl oxy is introduced via nucleophilic substitution.
Coupling reaction
The final step involves coupling 3,4-dihydroquinoline with tetrahydrothiophen-3-yl oxy pyridine under conditions that facilitate the formation of the methanone bridge, such as the use of strong bases or catalysts.
Industrial Production Methods
In an industrial setting, scaling up the synthetic process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Process optimization may include the use of continuous flow reactors to improve reaction efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: : The dihydroquinoline moiety can undergo oxidation to form quinoline derivatives.
Reduction: : Reduction of the methanone group can yield corresponding alcohol derivatives.
Substitution: : The pyridine ring is susceptible to electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogens, organolithium compounds.
Major Products Formed
Oxidation: : Quinoline derivatives.
Reduction: : Alcohol derivatives of the compound.
Substitution: : Various substituted quinoline and pyridine derivatives.
科学的研究の応用
Chemistry
Biology
In biological research, (3,4-dihydroquinolin-1(2H)-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone can be used as a probe to study cellular mechanisms due to its unique binding properties.
Medicine
The compound shows promise in medicinal chemistry, particularly in the development of new therapeutic agents targeting specific pathways involved in disease.
Industry
In industry, the compound can be used in the synthesis of specialty chemicals and polymers with unique properties.
作用機序
The mechanism by which (3,4-dihydroquinolin-1(2H)-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone exerts its effects involves binding to molecular targets such as enzymes and receptors. The dihydroquinoline moiety interacts with specific active sites, while the pyridine and tetrahydrothiophen-3-yl oxy groups enhance binding affinity and selectivity. Pathways involved may include inhibition of enzymatic activity or modulation of receptor signaling.
類似化合物との比較
Similar Compounds
(3,4-dihydroquinolin-1(2H)-yl)(2-(phenoxy)pyridin-4-yl)methanone
(3,4-dihydroquinolin-1(2H)-yl)(2-(thiophen-2-yl)pyridin-4-yl)methanone
Uniqueness
Compared to similar compounds, (3,4-dihydroquinolin-1(2H)-yl)(2-((tetrahydrothiophen-3-yl)oxy)pyridin-4-yl)methanone exhibits enhanced reactivity and stability due to the presence of the tetrahydrothiophen-3-yl oxy bridge. This feature imparts unique electronic and steric properties, making it a valuable compound in various applications.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers alike.
特性
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[2-(thiolan-3-yloxy)pyridin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c22-19(21-10-3-5-14-4-1-2-6-17(14)21)15-7-9-20-18(12-15)23-16-8-11-24-13-16/h1-2,4,6-7,9,12,16H,3,5,8,10-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIVUTNGDYWPBKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=NC=C3)OC4CCSC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
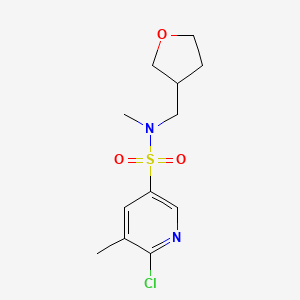
![1-[2-methoxy-2-(2-methylphenyl)ethyl]-3-(2-methylphenyl)urea](/img/structure/B2749981.png)
![2-{7-oxo-3-phenyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}-N-(2-phenylethyl)acetamide](/img/structure/B2749982.png)
![2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2749983.png)
![N-(4-ETHOXYPHENYL)-2-{[4-(4-FLUOROBENZENESULFONYL)-2-(4-FLUOROPHENYL)-1,3-OXAZOL-5-YL]SULFANYL}ACETAMIDE](/img/structure/B2749984.png)
![N-(2,3-dimethylphenyl)-11-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-sulfonamide](/img/structure/B2749985.png)
![6-Methylspiro[2,3-dihydro-1H-naphthalene-4,2'-oxirane]](/img/structure/B2749987.png)
![2-(4-ethoxyphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2749989.png)
![6-tert-butyl-3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl propanoate](/img/structure/B2749990.png)
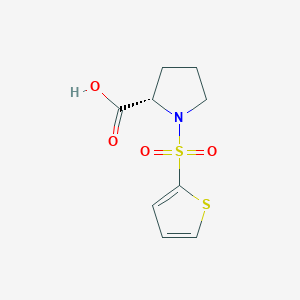
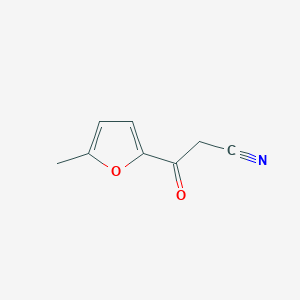

![N'-[(3E)-5-chloro-1-ethyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene]-2-hydroxybenzohydrazide](/img/structure/B2750002.png)
